
Uracil, 1-allyl-3-methyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-allyl-3-methyl-5-propyl- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of allyl, methyl, and propyl groups attached to the uracil ring, which can significantly alter its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives, including Uracil, 1-allyl-3-methyl-5-propyl-, often involves the alkylation of uracil at specific positions. One common method is the N-allylation of uracil using microwave-assisted reactions in the presence of a strong deprotonating agent such as sodium methylsulfinylmethylide, which is generated in situ when a metal hydride reacts with dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of uracil derivatives typically involves large-scale organic synthesis processes. These methods often utilize one-pot synthesis techniques to streamline production and reduce costs. For example, the synthesis of uracil derivatives can be achieved through the condensation of malic acid with urea in fuming sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 1-allyl-3-methyl-5-propyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce uracil derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated compounds.
Applications De Recherche Scientifique
Uracil, 1-allyl-3-methyl-5-propyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: These compounds are used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Uracil, 1-allyl-3-methyl-5-propyl- involves its interaction with specific molecular targets and pathways. For example, uracil derivatives can inhibit thymidylate synthase, an enzyme involved in nucleotide synthesis, thereby affecting cell division and proliferation . This inhibition can lead to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
6-Substituted Uracil Derivatives: These compounds have various substituents at the 6-position of the uracil ring and exhibit diverse biological activities.
Uniqueness
Uracil, 1-allyl-3-methyl-5-propyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of allyl, methyl, and propyl groups can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Numéro CAS |
25179-70-8 |
|---|---|
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
3-methyl-1-prop-2-enyl-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O2/c1-4-6-9-8-13(7-5-2)11(15)12(3)10(9)14/h5,8H,2,4,6-7H2,1,3H3 |
Clé InChI |
WKAXKWZDVWEIOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN(C(=O)N(C1=O)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


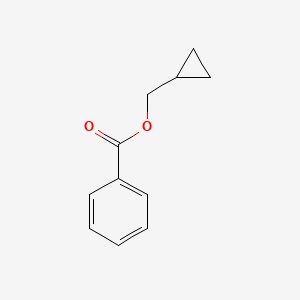
![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

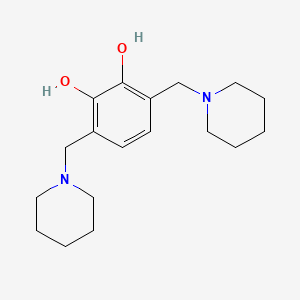
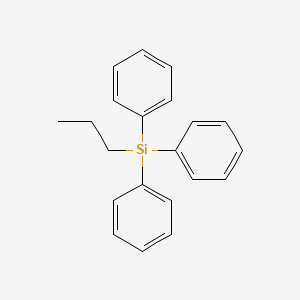
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
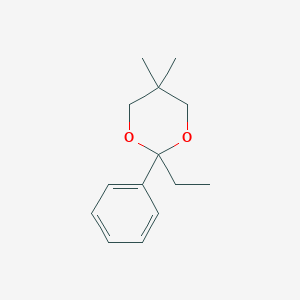
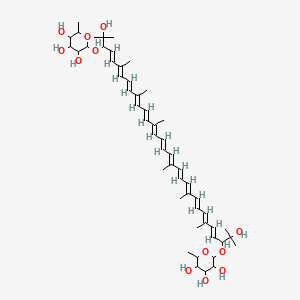
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)

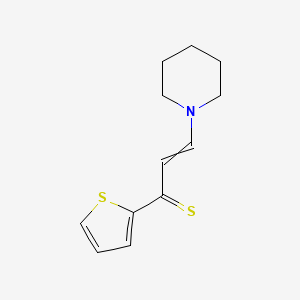
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
